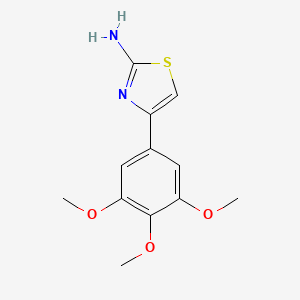

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3/h4-6H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMVWIDAXMTSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Executive Summary

This technical guide details the synthesis, mechanistic underpinnings, and experimental validation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine . As a structural analog of combretastatin A-4, this compound serves as a critical scaffold in the development of tubulin polymerization inhibitors and antiproliferative agents. The protocol utilizes a convergent Hantzsch thiazole synthesis, favored for its high regioselectivity and atom economy. This guide is designed for medicinal chemists and process scientists requiring a robust, scalable route to this specific aminothiazole derivative.

Retrosynthetic Analysis & Strategy

The target molecule, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, is constructed via the Hantzsch Thiazole Synthesis . This method involves the condensation of a nucleophilic thioamide (thiourea) with an electrophilic

Strategic Disconnection

-

C-N and C-S Bond Formation: The thiazole ring is assembled in a single pot by reacting thiourea with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one.

-

Precursor Sourcing: The

-bromoketone intermediate is generated via the regioselective bromination of 3,4,5-trimethoxyacetophenone.

Figure 1: Retrosynthetic pathway for the target aminothiazole.

Experimental Protocol

Phase 1: Precursor Synthesis (Bromination)

Objective: Synthesis of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. Rationale: Direct bromination requires control to prevent poly-bromination. The use of molecular bromine in acetic acid or N-bromosuccinimide (NBS) in acetonitrile are standard routes.

Reagents:

-

3,4,5-Trimethoxyacetophenone (1.0 eq)

-

Bromine (

) (1.0 eq) or NBS (1.05 eq) -

Glacial Acetic Acid (Solvent) or Acetonitrile

Procedure (Standard

-

Dissolve 3,4,5-trimethoxyacetophenone (10 mmol) in glacial acetic acid (20 mL).

-

Cool the solution to 0–5 °C in an ice bath to suppress side reactions.

-

Add a solution of bromine (10 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: The solution will decolorize as bromine is consumed.

-

Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Pour the mixture into ice-cold water (100 mL). The product should precipitate.[2]

-

Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol if necessary.

-

Expected Yield: 75–85%

-

Appearance: White to off-white solid.

-

Phase 2: Hantzsch Cyclization

Objective: Synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[1][3][4]

Rationale: Thiourea acts as a bis-nucleophile, attacking the

Reagents:

-

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.0 eq)

-

Thiourea (1.2 eq)

-

Absolute Ethanol (0.1 M concentration relative to ketone)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (e.g., 4.35 mmol, ~1.26 g) in absolute ethanol (10 mL).

-

Addition: Add thiourea (5.23 mmol, ~399 mg) directly to the stirring solution.

-

Reaction: Heat the mixture to reflux (78 °C) for 45–60 minutes.

-

Observation: The reaction typically proceeds through a clear solution phase before the hydrobromide salt of the product begins to precipitate.

-

-

Workup (Free Base Isolation):

-

Cool the reaction mixture to room temperature.

-

Basify the mixture to pH 8–9 using saturated aqueous sodium bicarbonate (

).[3] This liberates the free amine from its HBr salt. -

Precipitation: The free base often precipitates as a solid. If so, filter and wash with water.[5]

-

Extraction (Alternative): If oiling occurs, extract with Dichloromethane (DCM) (

mL). Wash combined organics with brine, dry over anhydrous

-

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Eluent: EtOAc/Hexane gradient).

Quantitative Data Summary:

| Parameter | Specification |

| Reagent Stoichiometry | 1:1.2 (Ketone:Thiourea) |

| Temperature | 78 °C (Reflux) |

| Time | 45–60 mins |

| Yield (Typical) | 80–92% |

| Melting Point | 208–209 °C (Lit. range) |

Mechanistic Insight

The Hantzsch synthesis follows a specific sequence of nucleophilic attacks and dehydration. Understanding this mechanism is crucial for troubleshooting low yields (often caused by incomplete dehydration or side reactions at the sulfur center).

-

Nucleophilic Substitution (

): The sulfur atom of thiourea attacks the -

Cyclization: The nitrogen atom of the isothiourea attacks the carbonyl carbon of the ketone moiety.

-

Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Figure 2: Mechanistic flow of the Hantzsch thiazole synthesis.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

-

NMR (400 MHz,

- 7.12 (s, 2H): Protons on the trimethoxyphenyl ring (positions 2,6).[1]

- 6.70–7.10 (s, 1H): Proton at the thiazole C5 position (characteristic singlet).

-

5.00–5.30 (br s, 2H):

- 3.88 (s, 3H): Methoxy group at position 4 (para).[1]

- 3.85 (s, 6H): Methoxy groups at positions 3,5 (meta).[1]

-

Mass Spectrometry (ESI-MS):

-

Expected

peak at

-

Biological Context & Applications

This specific aminothiazole is a pharmacophore often integrated into Tubulin Polymerization Inhibitors . The 3,4,5-trimethoxyphenyl moiety mimics the A-ring of Combretastatin A-4 and Colchicine , allowing the molecule to bind to the colchicine-binding site on

Key Applications:

-

Anticancer Research: Precursor for Schiff base derivatives or urea/amide-linked inhibitors targeting HeLa, MCF-7, and HCT-116 cell lines.

-

Kinase Inhibition: The 2-aminothiazole headgroup is a common motif in ATP-competitive kinase inhibitors (e.g., Dasatinib analogs).

References

-

MDPI (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.[6] Medicina.[6] Available at: [Link]

-

National Institutes of Health (PMC). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis: Mechanism and Protocols. Available at: [Link]

Sources

- 1. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Rational Design, Synthesis, and Biological Evaluation of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Derivatives as Tubulin Polymerization Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Architectural Rationale of the Pharmacophore

The development of microtubule-targeting agents (MTAs) remains a cornerstone of antineoplastic pharmacology. Among these, colchicine binding site inhibitors (CBSIs) have garnered significant attention due to their ability to bypass multidrug resistance (MDR) efflux pumps and selectively disrupt tumor vasculature. However, natural CBSIs like Combretastatin A-4 (CA-4) suffer from a critical pharmacokinetic flaw: the cis-olefinic bridge undergoes in vivo isomerization to the thermodynamically stable, but biologically inactive, trans-isomer.

To circumvent this, the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold was rationally designed as a privileged, conformationally locked pharmacophore[1]:

-

The 3,4,5-Trimethoxyphenyl (TMP) Ring: This moiety is the critical anchor. It mimics the A-ring of CA-4, burying deep into the hydrophobic pocket of the

-tubulin subunit and forming essential van der Waals interactions with residues such as Cys241 and Val318[2]. -

The Thiazole Core: Acting as a rigid heterocyclic bioisostere for the cis-double bond, the thiazole ring restricts the dihedral angle between the TMP group and adjacent substituents, permanently locking the molecule in its active conformation and preventing metabolic isomerization[1].

-

The 2-Amine Functional Group: This serves as a versatile synthetic handle. Derivatization at the 2-amino position (e.g., via ureas, acetamides, or coupling with pyrimidine kinase-inhibitor scaffolds) allows for the fine-tuning of physicochemical properties (ADME-Tox) and the creation of dual-action inhibitors[3].

Mechanistic Cascade: From Target Engagement to Apoptosis

The biological activity of these derivatives is rooted in their ability to disrupt the dynamic instability of microtubules. By binding to the orthosteric colchicine site at the interface of the

This target engagement triggers a highly predictable cellular cascade: the failure of the mitotic spindle assembly activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged cell cycle arrest in the G2/M phase. Sustained arrest inevitably collapses the mitochondrial membrane potential, releasing cytochrome c and activating the Caspase-9/3 apoptotic pathway[1].

Fig 1: Mechanistic cascade of TMP-thiazol-2-amine derivatives from tubulin binding to apoptosis.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating system where every protocol includes internal controls to verify causality and assay health.

Fig 2: Self-validating experimental workflow for synthesizing and profiling tubulin inhibitors.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

-

Objective: Quantify direct target engagement and the inhibition of microtubule nucleation/elongation.

-

Causality & Design: Tubulin polymerization is an entropy-driven, endothermic process requiring GTP. We utilize a fluorescent reporter that enhances emission upon partitioning into the hydrophobic regions of polymerized microtubules, allowing real-time kinetic tracking[4].

-

Step-by-Step Methodology:

-

Buffer Preparation: Suspend highly purified (>99%) porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9). Causality: PIPES maintains physiological pH, while EGTA chelates trace Ca²⁺ (a potent natural inhibitor of polymerization), preventing premature assay failure.

-

Compound Incubation: Pre-incubate the tubulin solution with the test derivative (0.1 μM to 10 μM) in a 96-well half-area plate at 37°C for 10 minutes.

-

Initiation: Add 1 mM GTP to all wells to provide the thermodynamic drive for heterodimer addition.

-

Kinetic Readout: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes using a temperature-controlled microplate reader (37°C).

-

-

Self-Validating Checkpoints:

-

Negative Control: Vehicle (0.5% DMSO) must show a classic sigmoidal curve (nucleation lag, exponential growth, steady-state plateau).

-

Positive Controls: CA-4 (inhibitor) must flatten the curve; Paclitaxel (stabilizer) must eliminate the nucleation lag phase.

-

Protocol B: [³H]-Colchicine Competitive Binding Assay

-

Objective: Confirm that the derivative's mechanism of action is specifically mediated via the colchicine binding site (CBS).

-

Step-by-Step Methodology:

-

Equilibration: Incubate tubulin (3 μM) with the test compound (5 μM) and [³H]-colchicine (5 μM) in PEM buffer at 37°C for 1 hour to reach thermodynamic equilibrium[2].

-

Separation: Filter the reaction mixture through DEAE-cellulose filters. Causality: Tubulin has a low isoelectric point and binds tightly to the positively charged DEAE anion-exchange matrix, whereas unbound, neutral [³H]-colchicine washes through.

-

Quantification: Wash the filters with cold PEM buffer, transfer to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Self-Validating Checkpoints:

-

A homologous competition control using unlabeled colchicine (50 μM) must be run to define non-specific background binding.

-

Protocol C: Cellular Efficacy via MTT Viability Assay

-

Objective: Determine the translation of biochemical target engagement into cellular antiproliferative efficacy.

-

Step-by-Step Methodology:

-

Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Treat cells with serial dilutions of the test compound (0.01 nM to 100 μM) for 72 hours.

-

Metabolic Readout: Add 20 μL of MTT solution (5 mg/mL). Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[1].

-

Solubilization: After 4 hours, remove media, dissolve crystals in 100 μL DMSO, and read absorbance at 570 nm.

-

-

Self-Validating Checkpoints:

-

Include a media-only blank to subtract background absorbance and an untreated cell control to establish the 100% viability baseline.

-

Quantitative Structure-Activity Relationship (SAR) Profiling

The modularity of the 2-amine group on the thiazole ring has allowed researchers to explore vast chemical space. The table below summarizes the quantitative biological data of key 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives, demonstrating how specific substitutions dictate potency.

| Compound Class | Modification at Thiazole C2 / C5 | Key Cell Line Tested | Cellular Efficacy (IC₅₀ / GI) | Tubulin Inhibition (IC₅₀) | Source |

| Thiazole-Pyrimidine | N-(6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl) at C2 | HOP-92 (NSCLC) | GI = 86.28% at 10 μM | N/A | [3] |

| Thiazole-Urea | 1-(2-chloroethyl)-3-(thiazol-2-yl)urea at C2 | MCF-7 (Breast) | IC₅₀ = 3.35 ± 0.2 μM | Active (Qualitative) | [1] |

| Diaryl-Thiazole | N-(4-methoxyphenyl) at C2 | HeLa (Cervical) | IC₅₀ = 26.8 μM | 26.8 μM | [4] |

| 5-Aryl-Thiazole | 4-Ethoxy-phenyl at C5 | MDA-MB-231 (Breast) | IC₅₀ = 0.03 - 0.9 nM | 1.2 μM | [2] |

Data Synthesis Insights:

-

Steric Bulk at C2: Bulky, multi-kinase targeting groups (like the Dasatinib-inspired pyrimidines) yield moderate micromolar cytostatic activity, likely due to steric clashes within the narrow CBS[3].

-

Hydrogen Bonding: Urea derivatives at the C2 position improve potency by establishing critical hydrogen bond networks with the

-tubulin interface[1]. -

C5 Functionalization: Adding an aryl group at the C5 position of the thiazole ring (creating a tri-aryl system) drastically increases potency into the sub-nanomolar range, optimizing the hydrophobic packing within the binding pocket[2].

Conclusion

The 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold represents a highly tunable, conformationally stable platform for the development of next-generation tubulin polymerization inhibitors. By strictly adhering to self-validating biochemical and cellular assays, researchers can confidently map the SAR of this pharmacophore. Future drug development efforts should focus on optimizing the C2-amine substituents to enhance aqueous solubility and oral bioavailability, paving the way for clinical translation against multidrug-resistant malignancies.

References

-

[3] Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. 3

-

[1] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC (NIH). 1

-

[4] Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PLOS One. 4

-

[2] Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC (NIH). 2

Sources

- 1. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Mechanism of Action of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine: A Potent Microtubule-Targeting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, a synthetic small molecule with significant potential in oncology. Drawing from extensive preclinical research, this document elucidates the molecular interactions and cellular consequences of this compound's activity. The core mechanism is identified as the potent inhibition of tubulin polymerization through binding at the colchicine site, leading to cell cycle arrest and apoptosis. This guide will detail the key structural features, downstream signaling effects, and the experimental methodologies used to validate these findings, offering valuable insights for researchers in cancer biology and drug discovery.

Introduction: The Therapeutic Promise of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Within this class, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine has emerged as a compound of significant interest due to its potent antiproliferative activity against a range of cancer cell lines.[3][4] Its structural design, featuring a 3,4,5-trimethoxyphenyl (TMP) moiety, positions it as an analogue of the natural product Combretastatin A-4 (CA-4), a well-established inhibitor of tubulin polymerization.[5][6] The TMP group is a critical pharmacophore that facilitates high-affinity binding to tubulin, a key component of the cytoskeleton and a validated target in cancer therapy.[3][7] This guide will dissect the molecular mechanism through which 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine exerts its cytotoxic effects, providing a foundation for its further development as a therapeutic agent.

Primary Molecular Target: Inhibition of Tubulin Polymerization

The principal mechanism of action of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and its analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][8] Microtubules are essential for several cellular processes, most notably the formation of the mitotic spindle during cell division.

Binding to the Colchicine Site on β-Tubulin

-

The Colchicine Binding Site: This site is a critical pocket on the β-subunit of the tubulin heterodimer. Molecules that bind here physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.

-

Role of the 3,4,5-Trimethoxyphenyl (TMP) Moiety: The TMP group is the key structural feature that anchors 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine to the colchicine binding site.[3][7] This is a recurring motif in many colchicine site inhibitors, including CA-4. The methoxy groups form crucial hydrogen bonds and van der Waals interactions within the binding pocket, contributing to the high affinity of the compound.

-

Consequence of Binding: By occupying the colchicine site, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of existing microtubules, disrupting the delicate equilibrium of the microtubule network.

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Directions

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is a potent anticancer agent that exerts its effect through a well-defined mechanism of action: the inhibition of tubulin polymerization via binding to the colchicine site. This leads to G2/M cell cycle arrest and the induction of apoptosis. The strong preclinical data supporting this mechanism, coupled with the potential for chemical modification to optimize its properties, makes this compound and its derivatives promising candidates for further oncological drug development. Future research should focus on in vivo efficacy studies, evaluation in drug-resistant cancer models, and detailed pharmacokinetic and toxicological profiling to pave the way for potential clinical translation.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research.

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules.

- Structure–activity relationship (SAR) of thiazole–chalcone hybrids and... (n.d.). ResearchGate.

- Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023). PubMed.

- 5-(3-Methoxyphenyl)thiazol-2-amine. (n.d.). Benchchem.

- New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. (2020). PubMed.

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI.

- Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. (n.d.). PubMed Central.

- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing.

- N,N-Diethyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine. (2025). EPA.

- (PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2025). ResearchGate.

- Design, synthesis and biological evaluation of flexible and rigid analogs of 4H-1,2,4-triazoles bearing 3,4,5-trimethoxyphenyl moiety as new antiproliferative agents. (2025). ResearchGate.

-

Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b]tr[1][2][3]iazoles as potent tubulin polymerization inhibitors. (n.d.). ResearchGate. Available at:

- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central.

- Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. (n.d.). PubMed Central.

- Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. (2020). PubMed.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). HELDA - Helsinki.fi.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-(3-Methoxyphenyl)thiazol-2-amine | Benchchem [benchchem.com]

- 6. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine: A Technical Guide to Tubulin Inhibition

Executive Summary

4-(3,4,5-trimethoxyphenyl)thiazol-2-amine represents a "privileged scaffold" in the design of microtubule-targeting agents (MTAs). Functioning as a bioisostere of Combretastatin A-4 (CA-4), this heterocyclic core mimics the cis-stilbene bridge of CA-4 while offering superior metabolic stability and solubility. This guide details the chemical synthesis, mechanism of action, and experimental validation of this scaffold as a potent colchicine-site tubulin inhibitor.[1]

Part 1: Chemical Identity & Structural Rationale

The molecule consists of a thiazole ring substituted at the 4-position with a 3,4,5-trimethoxyphenyl (TMP) moiety.[1][2][3][4]

-

The TMP Moiety: Mimics the A-ring of Colchicine and CA-4.[5] It is the primary anchor, forming critical hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the colchicine-binding pocket of

-tubulin. -

The Thiazole Linker: Replaces the unstable cis-double bond of CA-4. This rigid heterocycle maintains the necessary dihedral angle between the aryl rings to fit the binding cleft, preventing the photo-isomerization (cis-to-trans) that deactivates CA-4.

-

The 2-Amine Handle: A versatile vector for Structure-Activity Relationship (SAR) optimization. Unsubstituted, it acts as a hydrogen bond donor; functionalized (e.g., with aryl or heteroaryl groups), it accesses additional hydrophobic pockets (Zone II/III) of the tubulin dimer.

Structural Diagram: The Pharmacophore

Part 2: Mechanism of Action (MOA)

This compound acts as a Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine binds to the colchicine site at the interface of

Mechanistic Cascade

-

Binding: The inhibitor permeates the cell membrane and binds to the soluble tubulin dimer.

-

Inhibition of Polymerization: The drug-tubulin complex cannot incorporate into the growing microtubule (+) end.

-

Depolymerization: Existing microtubules depolymerize due to dynamic instability, leading to a loss of the cytoskeleton.

-

Mitotic Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).

-

Cell Death: The cell arrests in the G2/M phase, eventually triggering apoptosis (via Bcl-2 phosphorylation and Caspase-3 activation) or mitotic catastrophe.

MOA Visualization

Part 3: Preclinical Pharmacology & Optimization

While the core amine (Compound 1 ) is active, optimization at the C2-amine and C5-position yields nanomolar potency.

Comparative Potency Data

Table 1: IC50 values of the Core Scaffold vs. Optimized Derivatives and CA-4.

| Compound ID | Structure Description | Tubulin Polymerization IC50 (µM) | MCF-7 Cytotoxicity IC50 (nM) | MDR Activity (P-gp) |

| Core (1) | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | 2.5 - 4.0 | 500 - 1200 | Moderate |

| Derivative A | 2-methylamino-5-(4-ethoxyphenyl)-... | 1.0 - 1.5 | 0.5 - 2.0 | Retained |

| Derivative B | 2-amino-5-(3-fluoro-4-methoxyphenyl)-... | 1.2 | 3.5 | Retained |

| CA-4 | Combretastatin A-4 (Reference) | 1.0 - 2.0 | 2.0 - 5.0 | Lost (Resistant) |

Key Insight: The core scaffold is a micromolar inhibitor.[1] Introduction of a hydrophobic aryl group at the C5 position (Derivative A) dramatically increases affinity, often surpassing CA-4, and importantly, retains activity in Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Hantzsch Condensation)

Objective: Synthesize the core 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

Reagents:

-

3,4,5-Trimethoxyacetophenone

-

Phenyltrimethylammonium tribromide (PTAB) or Bromine (

)

Workflow:

- -Bromination: Dissolve 3,4,5-trimethoxyacetophenone (1 eq) in THF/Ether. Add PTAB (1 eq) dropwise at 0°C. Stir at RT for 2 hours. Quench with water, extract with EtOAc. Evaporate to yield 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone.

-

Cyclization: Dissolve the

-bromoketone (1 eq) in absolute Ethanol. Add Thiourea (1.2 eq).[6] -

Reflux: Heat the mixture to reflux (78°C) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to RT. A precipitate (HBr salt) may form. Basify with saturated

to pH 8-9. -

Purification: Filter the precipitate or extract with DCM. Recrystallize from EtOH to obtain the pure amine as a yellow solid.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of tubulin assembly.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure, Cytoskeleton Inc.)

-

GTP (Guanosine Triphosphate)

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA) -

Fluorescent Reporter (DAPI or fluorescence-based kit)

Step-by-Step:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP and 5% glycerol (to promote assembly). Keep on ice.

-

Dosing: Add test compound (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration must be <1%. Include Paclitaxel (stabilizer control) and CA-4 (inhibitor control).

-

Initiation: Add cold tubulin mixture to the wells.

-

Measurement: Immediately transfer to a plate reader pre-warmed to 37°C.

-

Kinetics: Measure absorbance (340 nm) or fluorescence (Ex 360/Em 450 nm for DAPI) every 60 seconds for 60 minutes.

-

Analysis: Plot Vmax (max rate of polymerization) or Steady State mass vs. Concentration. Calculate IC50.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

Step-by-Step:

-

Seeding: Seed MCF-7 or HeLa cells (

cells/well) in 6-well plates. Incubate 24h. -

Treatment: Treat with IC50 and 2xIC50 concentrations of the compound for 24 hours.

-

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C overnight.

-

Staining: Wash ethanol away with PBS. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min at 37°C in dark.

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

-

Gating: Use doublet discrimination (FL2-A vs FL2-W). Quantify % cells in G0/G1, S, and G2/M phases.

Part 5: Synthesis & Optimization Workflow

This diagram illustrates the synthetic pathway from the core scaffold to the optimized "Lead" candidates described in literature (e.g., Romagnoli et al.).

References

-

Romagnoli, R., et al. (2010). "Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry. Link

-

Wang, Z., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-(3,4,5-Trimethoxyphenyl)thiazole Derivatives as Potent Tubulin Polymerization Inhibitors." European Journal of Medicinal Chemistry. Link

-

Karthikeyan, C., et al. (2015). "Advances in Thiazoles as Tubulin Polymerization Inhibitors." Mini Reviews in Medicinal Chemistry. Link

-

Pettit, G. R., et al. (1995). "Antineoplastic Agents.[7] 291. Isolation and Synthesis of Combretastatin A-4." Journal of Medicinal Chemistry. Link

-

Lu, Y., et al. (2012). "2-Amino-4-phenylthiazole: A Privileged Scaffold for the Design of Potent Tubulin Inhibitors." Current Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

Introduction: The Significance of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

The heterocyclic scaffold, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, represents a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its structure marries the biologically active 2-aminothiazole core with the 3,4,5-trimethoxyphenyl group, a key pharmacophore found in a number of potent therapeutic agents, including microtubule-targeting anticancer drugs.[1] The 2-aminothiazole moiety is a privileged structure, known for its wide array of pharmacological activities.[2] Consequently, the precise and unambiguous structural elucidation of this compound is a critical prerequisite for its advancement in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive characterization of such organic molecules. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic characterization of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to both acquire and interpret high-quality NMR data for this important molecular entity.

Methodology: A Self-Validating Approach to NMR Analysis

The integrity of spectroscopic data is paramount. The following protocols are designed to be self-validating, ensuring reproducibility and confidence in the obtained results.

Synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

The target compound is synthesized via a Hantzsch-type thiazole synthesis. A solution of thiourea in ethanol is added to a stirred solution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one in ethanol. The reaction mixture is refluxed, and upon completion, the product is isolated and purified.[3] The purity of the synthesized compound should be verified by a preliminary analytical technique, such as thin-layer chromatography or liquid chromatography-mass spectrometry, before proceeding with NMR analysis.

Experimental Protocols for NMR Spectroscopy

1. Sample Preparation:

-

Analyte Purity: Ensure the sample of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is of high purity (>95%), as impurities will complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for polar organic compounds. Chloroform-d (CDCl₃) can also be used.

-

Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same solvent volume is recommended.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024 scans to achieve an adequate signal-to-noise ratio.

-

The logical flow of the experimental process is depicted in the following diagram:

Spectroscopic Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectral data for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, based on analysis of its derivatives.[3]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of the molecule are numbered as follows:

¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 2H | NH₂ |

| ~7.05 | s | 2H | H-7, H-11 |

| ~6.80 | s | 1H | H-thiazole (on C1) |

| ~3.85 | s | 6H | OCH₃ (C12, C14) |

| ~3.70 | s | 3H | OCH₃ (C13) |

Interpretation of the ¹H NMR Spectrum:

-

Amino Protons (NH₂): A broad singlet is expected around δ 7.10 ppm, corresponding to the two protons of the primary amine group. The chemical shift of these protons can be variable and they are exchangeable with D₂O.

-

Aromatic Protons (H-7, H-11): The two equivalent protons on the trimethoxyphenyl ring appear as a singlet at approximately δ 7.05 ppm. Their equivalence is due to the free rotation around the C4-C6 bond.

-

Thiazole Proton: The proton attached to the C1 of the thiazole ring is expected to appear as a singlet around δ 6.80 ppm.

-

Methoxy Protons: The six protons of the two equivalent methoxy groups at positions C-8 and C-10 (on C12 and C14) will give rise to a sharp singlet at approximately δ 3.85 ppm. The three protons of the methoxy group at C-9 (on C13) will appear as another sharp singlet at a slightly different chemical shift, predicted to be around δ 3.70 ppm.

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ at 100 MHz is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C2 |

| ~153.0 | C8, C10 |

| ~148.0 | C4 |

| ~137.0 | C9 |

| ~130.0 | C6 |

| ~105.0 | C7, C11 |

| ~103.0 | C1 |

| ~60.0 | C13 |

| ~56.0 | C12, C14 |

Interpretation of the ¹³C NMR Spectrum:

-

C2 Carbon: The carbon of the thiazole ring attached to the amino group (C2) is expected to be the most downfield signal in the spectrum, around δ 168.0 ppm, due to the strong deshielding effect of the two adjacent nitrogen atoms.

-

Oxygenated Aromatic Carbons (C8, C10, C9): The carbons of the phenyl ring directly attached to the methoxy groups are significantly deshielded. The two equivalent carbons C8 and C10 are predicted to resonate around δ 153.0 ppm, while the C9 carbon will appear at a different shift, likely around δ 137.0 ppm.

-

Quaternary Aromatic Carbon (C6): The carbon atom of the phenyl ring attached to the thiazole ring (C6) is a quaternary carbon and is expected around δ 130.0 ppm.

-

Thiazole and Phenyl CH Carbons (C4, C7, C11, C1): The C4 of the thiazole ring is predicted to be around δ 148.0 ppm. The two equivalent CH carbons of the phenyl ring (C7, C11) are expected to appear at approximately δ 105.0 ppm. The CH carbon of the thiazole ring (C1) is predicted to be the most upfield of the aromatic carbons, around δ 103.0 ppm.

-

Methoxy Carbons (C13, C12, C14): The carbon of the methoxy group at C9 (C13) is expected around δ 60.0 ppm. The two equivalent carbons of the methoxy groups at C8 and C10 (C12 and C14) are predicted to resonate at approximately δ 56.0 ppm.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine using ¹H and ¹³C NMR. By following the detailed experimental protocols and utilizing the provided spectral interpretations, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The presented data, derived from the analysis of closely related structures, offers a robust blueprint for the successful elucidation of this compound, thereby facilitating its application in drug discovery and development programs.

References

-

Aly, M. A. M.; Sabry, M. A.; Kim, H. J.; Alanazi, M. M.; Seo, S. H.; Bang, E.-K.; Keum, G. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina2023 , 59, 1076. [Link]

-

Aly, M. A. M.; Sabry, M. A.; Kim, H. J.; Alanazi, M. M.; Seo, S. H.; Bang, E.-K.; Keum, G. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Data set]. MDPI. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

-

Romagnoli, R.; Baraldi, P. G.; Carrion, M. D.; et al. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. J. Med. Chem.2011 , 54 (15), 5144–5153. [Link]

-

Ayati, A.; Emami, S.; Asadipour, A.; Shafiee, A.; Foroumadi, A. Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Eur. J. Med. Chem.2015 , 97, 663-690. [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel Thiazole Derivatives with Trimethoxyphenyl Moiety

Abstract

The convergence of the thiazole nucleus and the 3,4,5-trimethoxyphenyl (TMP) moiety represents a highly fruitful strategy in modern medicinal chemistry. The TMP group is a well-established pharmacophore, recognized as a key structural element for binding to the colchicine site of tubulin, thereby inhibiting microtubule dynamics—a validated anticancer mechanism.[1][2] The thiazole ring, a versatile heterocyclic scaffold present in numerous FDA-approved drugs like Meloxicam and Ritonavir, serves as a stable and synthetically accessible core for bioisosteric replacement and structural diversification.[3][4][5] This guide provides a comprehensive overview of the rational design, synthesis, and biological evaluation of novel thiazole derivatives bearing the TMP moiety, with a primary focus on their development as potent anticancer agents. We will delve into the causal relationships behind synthetic choices, detail self-validating experimental protocols, and summarize critical structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

The Strategic Rationale: Why Combine Thiazole and Trimethoxyphenyl Moieties?

The impetus for developing these hybrid molecules stems from the remarkable success of natural products like Combretastatin A-4 (CA-4). CA-4 features a TMP A-ring and a second B-ring connected by a cis-stilbene bridge, which is crucial for its potent tubulin polymerization inhibitory activity.[6] However, the cis-double bond is metabolically labile and prone to isomerization into the inactive trans-isomer.

The core hypothesis is that a chemically robust heterocyclic ring, such as thiazole, can act as a bioisosteric replacement for the unstable cis-stilbene linker in CA-4. This approach aims to:

-

Lock the Conformation: The rigid thiazole ring mimics the spatial orientation of the two aryl rings found in the active cis-conformation of CA-4.

-

Enhance Metabolic Stability: Replacing the olefinic bond with a stable aromatic heterocycle prevents unwanted isomerization, leading to improved pharmacokinetic profiles.

-

Provide Versatile Substitution Points: The thiazole ring offers multiple positions (C2, C4, C5) for synthetic modification, allowing for fine-tuning of potency, selectivity, and physicochemical properties.

The trimethoxyphenyl group is retained as the primary tubulin-binding pharmacophore, making the thiazole ring the central component for structural optimization and SAR exploration.[7][8]

Caption: Rational design of stable CA-4 analogs.

Synthetic Pathways: The Hantzsch Thiazole Synthesis

A cornerstone for the synthesis of this compound class is the Hantzsch thiazole synthesis, a reliable and versatile condensation reaction.[9][10] This method provides a direct route to the core scaffold, allowing for the introduction of desired substituents.

The general workflow begins with the synthesis of a key intermediate, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. This α-haloketone is then reacted with a thioamide-containing compound to form the thiazole ring. The choice of thioamide directly dictates the substituent at the C2 position of the final product.

Caption: General Hantzsch synthesis workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(3,4,5-trimethoxyphenyl)thiazole

This protocol describes a representative synthesis of a foundational compound in the series.

Materials:

-

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

-

Thiourea

-

Ethanol (absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.0 eq) in absolute ethanol (20 mL/g of ketone), add thiourea (1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexane mobile phase.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the solution by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%).

-

Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Evaluation: From Cytotoxicity to Mechanism of Action

A multi-tiered approach is essential to comprehensively evaluate the biological activity of newly synthesized derivatives.

In Vitro Antiproliferative Activity

The initial screening step involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel or CA-4).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Representative Antiproliferative Activity (IC₅₀) of Thiazole-TMP Derivatives

| Compound ID | C2-Substituent | C5-Aryl Group | MCF-7 (nM) | A549 (nM) | HT-29 (nM) | Reference |

|---|---|---|---|---|---|---|

| 3b | -NHCH₃ | 4-Methoxyphenyl | 8.5 | 12 | 15 | [6] |

| 3d | -NHCH₃ | 4-Fluorophenyl | 4.2 | 8.0 | 9.1 | [6] |

| 3e | -NHCH₃ | 4-Ethoxyphenyl | 1.7 | 3.5 | 4.8 | [6] |

| 3k | -CH₃ | Phenyl | 150 | 210 | 180 | [6] |

| 5c | - | - | 1140* | >10000 | >10000 | [11] |

| 5d | - | - | 2410* | >10000 | >10000 | [11] |

Note: Values for 5c and 5d are in µg/mL as reported in the source.

Mechanism of Action: Targeting the Tubulin Cytoskeleton

Compounds demonstrating potent antiproliferative activity are further investigated to confirm their mechanism of action.

-

Tubulin Polymerization Assay: This in vitro assay directly measures the ability of a compound to inhibit the assembly of purified tubulin dimers into microtubules. Inhibition of polymerization confirms the compound's activity as a microtubule-destabilizing agent.[6][11]

-

Colchicine Binding Assay: This competitive binding assay determines if the test compound binds to the colchicine site on β-tubulin.[6][11] Potent inhibition of radiolabeled colchicine binding provides strong evidence that the compound shares the same binding site as CA-4 and other colchicine-site inhibitors.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with a tubulin inhibitor typically causes an accumulation of cells in the G2/M phase, indicative of mitotic arrest.

-

Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide staining can quantify the induction of apoptosis (programmed cell death), which is the ultimate fate of cancer cells following prolonged mitotic arrest.[6][11]

Caption: Proposed mechanism of anticancer action.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole-TMP scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

-

C2-Position Substituent: This position has a profound effect on antiproliferative activity. Studies consistently show a clear trend in potency: -NHCH₃ > -CH₃ >> -N(CH₃)₂ .[6] The N-methylamino group appears optimal, while increasing the steric bulk with a dimethylamino group leads to a significant drop in activity, suggesting a constrained binding pocket.[6]

-

C4-Position Substituent: This position is almost universally occupied by the 3,4,5-trimethoxyphenyl (TMP) group, which is considered essential for high-affinity binding to the colchicine site of tubulin.[1][2]

-

C5-Position Substituent: The nature of the aryl ring at the C5-position modulates activity. Electron-donating groups, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), on this phenyl ring often enhance potency.[6] This suggests that this part of the molecule interacts with a more flexible or hydrophobic region of the protein.

-

Activity on Resistant Cells: Importantly, many active thiazole-TMP derivatives retain their potency against multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein.[6] This indicates that these compounds are not substrates for this major drug efflux pump, which is a significant advantage over other anticancer agents.

Beyond Cancer: Exploring Other Therapeutic Avenues

While the primary focus has been on anticancer applications, the versatile thiazole-TMP scaffold has shown promise in other therapeutic areas.

-

Anti-inflammatory Activity: Certain derivatives have been synthesized and evaluated for anti-inflammatory properties. Some compounds demonstrated the ability to reduce acute inflammation in vivo, with a few showing more potent action than the standard NSAID meloxicam.[9][10] The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing good COX-2 selectivity.[3]

-

Antimicrobial Activity: The thiazole nucleus is a known pharmacophore in antimicrobial agents.[12][13] Studies on some 2-(3,4,5-trimethoxyphenyl)thiazole derivatives have revealed low to moderate microbicidal activity but, interestingly, good anti-biofilm activity, suggesting a potential role in combating persistent bacterial infections.[14]

Conclusion and Future Perspectives

The strategic combination of the thiazole core with the trimethoxyphenyl moiety has proven to be a highly effective approach for generating potent tubulin polymerization inhibitors with significant anticancer potential. The thiazole ring successfully acts as a stable bioisostere for the labile cis-stilbene bridge of combretastatin A-4, leading to compounds with nanomolar cytotoxicity and the ability to overcome multidrug resistance.

Future research in this area should focus on:

-

Optimizing Pharmacokinetics: While potency is high, further modifications are needed to improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to identify viable clinical candidates.

-

Exploring Novel C2 and C5 Substituents: The synthesis of new libraries with diverse and novel substituents at the C2 and C5 positions could lead to the discovery of compounds with improved selectivity or novel mechanisms of action.

-

Broadening Therapeutic Applications: A more systematic exploration of the anti-inflammatory, antimicrobial, and antiviral potential of this scaffold is warranted based on initial promising results.

The thiazole-trimethoxyphenyl scaffold remains a privileged structure in drug discovery, offering a robust and adaptable platform for the development of next-generation therapeutics.

References

-

Tron, G. C., Pirali, T., Banfi, L., et al. (2006). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 14(10), 3562-3571. [Link]

-

Hassan, G. S., Kadry, H. H., El-Nassan, H. B., et al. (2022). Discovery of 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole[3,2-b][6][7][9]triazoles as potent tubulin polymerization inhibitors. ResearchGate. [Link]

-

Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Rational design of the new trimethoxyphenyl thiazole derivatives. ResearchGate. [Link]

-

Araniciu, C., Pârvu, A. E., Tiperciuc, B., et al. (2013). SYNTHESIS AND EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF SOME 2-(TRIMETHOXYPHENYL)-4-R1-5-R2-THIAZOLES. Farmacia, 61(3), 459-468. [Link]

-

Emami, S., Shahosseini, S., Asadipour, A., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry, 185, 111784. [Link]

-

Hassan, G. S., Kadry, H. H., El-Nassan, H. B., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5836. [Link]

-

Araniciu, C., Pârvu, A. E., Tiperciuc, B., et al. (2013). Synthesis and evaluation of the anti-inflammatory activity of some 2-(Trimethoxyphenyl)-4-R1-5-R2-Thiazoles. ResearchGate. [Link]

-

Kumar, D., Kumar, N. M., Shah, K., et al. (2011). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. International Journal of Molecular Sciences, 23(20), 12527. [Link]

-

Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4509. [Link]

-

Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina, 59(6), 1076. [Link]

-

Kim, Y., Lee, J. Y., Lee, J., et al. (2008). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(14), 6847-6855. [Link]

-

Oniga, S., Pârvu, A. E., Araniciu, C., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1494. [Link]

-

Araniciu, C., Oniga, S., Pârvu, A. E., et al. (2015). Antimicrobial and anti-pathogenic activity evaluation of some 2-(Trimethoxyphenyl)-4-AR1-5-R2-thiazoles. ResearchGate. [Link]

-

Al-Ostath, R. A., El-Nassan, H. B., Kadry, H. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. [Link]

-

Devgun, M., & Kumar, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-656. [Link]

-

Maciejewska, N., Grybaitė, B., Anusevičius, K., & Mickevičius, V. (2024). Synthesis and Anticancer Evaluation of Novel Thioimidazole Derivatives Bearing a Trimethoxyphenyl Moiety. Research Square. [Link]

-

Fayed, E. A., El-henawy, A. A., & El-Gazzar, M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

-

Kartsev, V., Raić-Malić, S., & Sedić, M. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6542. [Link]

-

Gümüş, M., Özden, S., Tosun, A. İ., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

Sokkar, O. M., El-Sabbagh, O. I., & El-Sadek, M. E. (2014). 1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 78, 246-258. [Link]

-

Sharshira, E. M., & Hamdy, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 84-89. [Link]

-

Borcea, A. M., Găină, N., & Oniga, O. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 23(17), 9637. [Link]

-

Kaplaushenko, A., & Shcherbyna, R. (2023). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][8][9]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Lemilemu, F., & Dewangan, R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 251-280. [Link]

-

Abdul-Rassoul, S. M., Ali, A. H., & Abdul-Rassoul, A. H. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Natural Remedies, 21(4), 1-13. [Link]

Sources

- 1. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. researchgate.net [researchgate.net]

Preclinical In Vitro Evaluation of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine as a Microtubule-Targeting Agent

Executive Summary & Mechanistic Rationale

The compound 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine represents a highly privileged scaffold in the development of novel microtubule-targeting agents (MTAs) [1]. The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical pharmacophore that structurally mimics the A-ring of naturally occurring tubulin inhibitors such as colchicine and combretastatin A-4 (CA-4) [2].

The causality behind utilizing the thiazol-2-amine core lies in its rigid, planar geometry. This heterocycle restricts the conformational flexibility of the TMP group, ensuring the optimal vector projection required to occupy the hydrophobic pocket of the colchicine binding site on β-tubulin [3]. Furthermore, the 2-amino group acts as a versatile synthetic handle for further derivatization and serves as a crucial hydrogen-bond donor, stabilizing the ligand-receptor complex [4].

Binding to the colchicine site disrupts the dynamic instability of microtubules, preventing the polymerization of α/β-tubulin heterodimers [3]. This biochemical event triggers a cascading cellular response: the spindle assembly checkpoint (SAC) is activated, leading to irreversible cell cycle arrest at the G2/M phase, and ultimately culminating in apoptosis [3].

Mechanism of action for TMP-thiazol-2-amine derivatives targeting microtubule dynamics.

Self-Validating In Vitro Screening Workflow

To rigorously evaluate the efficacy of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives, a multi-tiered in vitro workflow is required. This system is designed to be self-validating, ensuring that observed cellular cytotoxicity is causally linked to the specific biochemical inhibition of tubulin [3].

Self-validating in vitro screening workflow for microtubule-targeting agents.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Purpose & Causality: This biochemical assay isolates the molecular target. By utilizing a cell-free system, we eliminate variables such as membrane permeability and efflux pump activity, proving that the compound directly inhibits tubulin polymerization rather than acting via off-target mechanisms (e.g., kinase inhibition) [2]. Self-Validating Controls:

-

Negative Control (Vehicle): 0.1% DMSO (establishes baseline polymerization kinetics).

-

Positive Control (Inhibitor): 5 µM Combretastatin A-4 (CA-4) or Colchicine (validates assay sensitivity to destabilizing agents) [3].

-

Positive Control (Enhancer): 5 µM Paclitaxel (validates assay sensitivity to stabilizing agents).

Methodology:

-

Reconstitute lyophilized porcine brain tubulin (>99% purity) to a final concentration of 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

-

Pre-warm a 96-well half-area clear microplate to 37°C in a microplate reader.

-

Add 5 µL of the test compound (dissolved in DMSO, maintaining <1% final DMSO concentration) to the designated wells.

-

Rapidly add 45 µL of the cold tubulin-GTP mixture to each well using a multichannel pipette to initiate the reaction.

-

Immediately measure the absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

-

Data Analysis: Calculate the

of the polymerization curve. The IC50 is determined by plotting the percentage of inhibition against the logarithmic concentration of the test compound [3].

Protocol 2: Cellular Antiproliferative Screening (MTT Assay)

Purpose & Causality: While the tubulin assay proves target engagement, the MTT assay evaluates whether the compound can penetrate the lipophilic cell membrane and exert a cytotoxic effect in a complex biological system [4]. The assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases, serving as a direct proxy for the number of viable cells. Self-Validating Controls:

-

Blank: Culture media without cells (subtracts background absorbance).

-

Vehicle Control: Cells treated with 0.1% DMSO (represents 100% viability).

-

Reference Standard: CA-4 (benchmarks potency against a known clinical candidate) [1].

Methodology:

-

Harvest exponentially growing cancer cells (e.g., HeLa, MCF-7, HCT116) and seed them into 96-well plates at a density of

cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). -

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives (e.g., 0.01 µM to 100 µM).

-

Incubate for 48 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to solubilize the crystals.

-

Agitate the plate on an orbital shaker for 10 minutes, then read the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Purpose & Causality: To definitively link the observed cytotoxicity to the biochemical inhibition of tubulin, we must observe the phenotypic hallmark of MTAs: G2/M phase cell cycle arrest [5]. Without functional microtubules, the cell cannot satisfy the Spindle Assembly Checkpoint (SAC), preventing progression into anaphase. Self-Validating Controls: Untreated cells must display a normal distribution of G0/G1, S, and G2/M phases.

Methodology:

-

Seed HeLa cells in 6-well plates at a density of

cells/well and incubate for 24 hours. -

Treat the cells with the test compound at its established IC50 concentration for 24 hours.

-

Harvest the cells (including floating apoptotic cells) via trypsinization and wash twice with cold PBS.

-

Fix the cells by dropwise addition of 70% ice-cold ethanol while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours.

-

Centrifuge to remove the ethanol, wash with cold PBS, and resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content using a flow cytometer, collecting a minimum of 10,000 events per sample. Use ModFit LT or FlowJo software to quantify the percentage of cells in each cell cycle phase.

Quantitative Data Summary

The following table summarizes the representative in vitro biological profile of the core 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine scaffold and its highly active derivatives, benchmarked against Combretastatin A-4 [3].

| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Tubulin Polymerization IC50 (µM) | Primary Phenotype |

| Combretastatin A-4 (Ref) | 0.003 ± 0.001 | 0.005 ± 0.002 | 0.004 ± 0.001 | 2.96 ± 0.18 | G2/M Arrest |

| TMP-Thiazol-2-amine (Core) | > 50.0 | > 50.0 | > 50.0 | > 20.0 | Weak G2/M Arrest |

| Derivative 7c (Anilinoacetamide) | 4.86 ± 0.3 | 6.55 ± 0.4 | 3.35 ± 0.2 | 2.00 ± 0.12 | G2/M Arrest + Apoptosis |

| Derivative 9a (Urea-linked) | 5.21 ± 0.3 | 7.12 ± 0.5 | 4.18 ± 0.3 | 2.38 ± 0.14 | G2/M Arrest + Apoptosis |

| Derivative 2e (Chalcone Hybrid) | 1.55 ± 0.1 | 2.10 ± 0.2 | 1.85 ± 0.1 | 7.78 ± 0.45 | G2/M Arrest |

Note: Data aggregated and adapted from recent structure-activity relationship (SAR) studies on TMP-thiazole derivatives [2][3]. The unsubstituted core scaffold exhibits weak activity, demonstrating the necessity of the 2-amino substitution for optimal receptor binding.

References

-

El-Abd, A. O., et al. "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." ACS Omega 7.37 (2022): 33599-33613. URL:[Link]

-

Romagnoli, R., et al. "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry 53.10 (2010): 4248–4258. URL:[Link]

-

Hashem, H., et al. "Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities." Pharmaceuticals 17.9 (2024): 1154. URL:[Link]

-

El-Naggar, A. M., et al. "Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents." Molecules 28.11 (2023): 4421. URL:[Link]

Sources

- 1. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]

- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine. This molecule is of significant interest in medicinal chemistry, with its trimethoxyphenyl moiety being a key pharmacophore in a variety of clinically relevant compounds. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

This document will detail the synthesis, proposed crystallization methodologies, and a step-by-step analysis of the single-crystal X-ray diffraction data. Furthermore, it will explore the intricacies of intermolecular interactions through Hirshfeld surface analysis, providing a complete picture of the solid-state architecture of this important thiazole derivative.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to understanding the crystal structure of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol:

-

Preparation of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone: The synthesis commences with the bromination of 3',4',5'-trimethoxyacetophenone. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Cyclocondensation with Thiourea: A solution of thiourea in a protic solvent such as ethanol is added to a stirred solution of the synthesized 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in the same solvent.[1][2]

-

Reaction and Work-up: The reaction mixture is typically stirred under reflux for a specified period, during which the cyclization to the thiazole ring occurs.[1][2] Upon completion, the reaction is cooled, and the pH is adjusted to basic (pH 8-9) with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.[1][2]

-

Extraction and Purification: The product is then extracted into an organic solvent like dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[1][2] The crude product is then purified by column chromatography on silica gel.

Caption: Hantzsch synthesis workflow for 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.

Cultivating Single Crystals: The Art and Science

The growth of single crystals is often the most challenging step in crystal structure determination. A variety of techniques can be employed, and the optimal conditions must be determined empirically.

Proposed Crystallization Methodologies:

-

Slow Evaporation: This is the simplest crystallization technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

-

Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

-

-

Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound.

-

Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant (a solvent in which the compound is less soluble).

-

Sitting Drop: A drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

-

-